S-Methyl N,N-Diethylthiocarbamate

Description

Contextualizing S-Methyl N,N-Diethylthiocarbamate within Thiocarbamate Chemistry

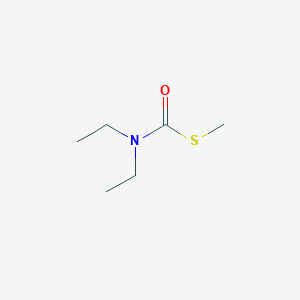

This compound belongs to the thiocarbamate class of compounds. Thiocarbamates are derivatives of carbamic acid where one or both of the oxygen atoms are replaced by a sulfur atom. In the case of this compound, a sulfur atom is bonded to the carbonyl group and a methyl group, while the nitrogen atom is bonded to two ethyl groups. This structure is key to its chemical reactivity and biological activity. The broader family of thiocarbamates includes a wide range of compounds with diverse applications, including in agriculture as herbicides and fungicides. ucanr.eduwho.intontosight.ai The specific arrangement of atoms in this compound, however, has directed its scientific use towards biochemical investigations rather than large-scale agricultural applications.

Historical Perspective of this compound's Role in Biochemical and Environmental Studies

Historically, the study of this compound is closely linked to research on the drug disulfiram (B1670777). It was identified as a metabolite of disulfiram, a medication used to treat alcohol dependence. who.int This discovery was pivotal, as it shifted focus towards understanding how the metabolites of disulfiram, rather than the drug itself, were responsible for its therapeutic effects. medchemexpress.com Much of the research from the late 20th century onwards has therefore concentrated on its role as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH), the enzyme responsible for the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism. epa.gov

In environmental studies, the broader class of thiocarbamate pesticides has been of interest due to their widespread use in agriculture. ucanr.edubyjus.com Research into these compounds has generally focused on their persistence in soil and water, and their potential impact on non-target organisms. who.intnih.gov Thiocarbamates are generally considered to be non-persistent in the environment due to microbial degradation. ucanr.edu However, specific environmental studies on this compound are less common, with the bulk of scientific literature dedicated to its biochemical and pharmacological properties.

Chemical Synthesis and Properties

The synthesis and characterization of this compound are well-established, allowing for its preparation for research purposes. Its physical and chemical properties are crucial for its handling and for understanding its biological interactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-methyl N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFQQHFHGBCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190657 | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-63-3 | |

| Record name | S-Methyl N,N-diethylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037174633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL N,N-DIETHYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for S Methyl N,n Diethylthiocarbamate

Synthesis of S-Methyl N,N-Diethylthiocarbamate

One common laboratory synthesis of this compound involves the reaction of diethylcarbamoyl chloride with sodium thiomethoxide. ucanr.edu This reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF). The process results in the formation of this compound, which can then be purified using techniques such as chromatography. ucanr.edu

Physical and Chemical Properties of this compound

The physical and chemical properties of this compound have been determined and are available in chemical databases. These properties are essential for its use in experimental settings.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13NOS | PubChem |

| Molecular Weight | 147.24 g/mol | PubChem |

| Appearance | Light yellow oil | ChemicalBook |

| CAS Number | 37174-63-3 | PubChem |

Biochemical Significance and Research Applications

The primary significance of this compound in scientific research lies in its potent and specific effects on certain enzyme systems, which has allowed for its use as a tool to probe metabolic pathways.

Role in the Study of Cytochrome P450 Enzymes

This compound is metabolized in the body by cytochrome P450 (CYP) enzymes. who.int Specifically, it undergoes sulfoxidation to form S-methyl N,N-diethylthiolcarbamate sulfoxide (B87167). who.int This metabolic activation is a critical step in its biological activity. Research has shown that various CYP enzymes can catalyze this reaction, and studies using inhibitors of specific CYP enzymes have helped to elucidate their contribution to this metabolic pathway. who.int For example, the use of a cytochrome P450 inhibitor like 1-benzylimidazole (B160759) was shown to block the metabolism of S-Methyl N,N-diethylthiolcarbamate to its sulfoxide metabolite. who.int

Application as a Metabolic Probe for Aldehyde Dehydrogenase (ALDH)

The most well-documented application of this compound is as an inhibitor of aldehyde dehydrogenase (ALDH), particularly the mitochondrial low Km isoform. epa.gov It is, in fact, a more potent inhibitor of this enzyme in vivo than its parent compound, disulfiram (B1670777). epa.gov The table below summarizes the inhibitory potency of this compound and related compounds.

Inhibitory Potency (ID50) against Rat Liver Low Km ALDH

| Compound | ID50 (mg/kg) | Source |

|---|---|---|

| This compound (DETC-Me) | 6.5 | Alcohol (1990) |

| Diethyldithiocarbamate-methyl ester (DDTC-Me) | 15.5 | Alcohol (1990) |

| Disulfiram | 56.2 | Alcohol (1990) |

The inhibitory action of this compound on ALDH is not direct; it requires metabolic activation to its sulfoxide and potentially sulfone derivatives. who.intmedchemexpress.com These reactive metabolites are thought to be the ultimate inhibitors of the enzyme. medchemexpress.com This multi-step process, involving metabolism by CYP enzymes followed by inhibition of ALDH, makes this compound a valuable research tool for studying the interplay between different enzyme systems.

Advanced Analytical Methodologies for S Methyl N,n Diethylthiocarbamate

Chromatographic Techniques for S-Methyl N,N-Diethylthiocarbamate Analysis

Chromatographic methods are fundamental for the separation of this compound from other components in a sample, which is a critical step before its quantification.

Ultra-High-Performance Liquid Chromatography (UPLC) for this compound Quantitation

Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid and sensitive quantification of this compound. A validated UPLC method has been developed for the measurement of this compound in human plasma. nih.gov This method offers significant improvements over previous techniques by providing shorter run times and requiring smaller plasma volumes for analysis. nih.gov

The chromatographic separation is typically achieved on a specialized column, such as a Waters HSS T3 column, which is effective in retaining the analyte. nih.gov Isocratic elution with a suitable mobile phase allows for consistent and reproducible separation. This UPLC method, often coupled with mass spectrometry, is characterized by its ruggedness, precision, and accuracy. nih.gov

Interactive Table 1: UPLC Chromatographic Conditions for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Waters HSS T3, 2.1 x 100 mm, 1.8 µm |

| Guard Column | Waters HSS T3 |

| Mobile Phase | 0.1% formic acid in water: 0.1% formic acid in methanol (B129727) (22:78, v/v) |

| Flow Rate | 0.200 mL/min |

| Elution Mode | Isocratic |

| Run Time | 5 minutes |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for this compound Detection

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another robust technique for the analysis of this compound. A GC-MS method has been successfully developed and applied for the determination of this compound in plasma samples. nih.gov This approach allows for the specific determination of the S-methyl metabolite. nih.gov

For the analysis, plasma samples can be treated with a derivatizing agent, such as deuteromethyl iodide, to transform related compounds into their deuteromethyl esters, which are then co-extracted with the S-methyl metabolite. nih.gov The use of selected-ion monitoring (SIM) in the mass spectrometer enhances the specificity of the detection. This method has demonstrated linearity over a significant concentration range and has been effectively used in pharmacokinetic studies. nih.gov

Interactive Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Preparation | Plasma samples treated with deuteromethyl iodide for derivatization and subsequent extraction. nih.gov |

| Detection Mode | Selected-Ion Monitoring (SIM) for specific determination. nih.gov |

| Linearity | Linear calibration curves have been obtained for concentrations up to 4000 ng/ml. nih.gov |

Advancements in Column Chemistries for this compound Separation

The choice of column chemistry is critical for achieving optimal separation in the chromatographic analysis of this compound. For UPLC applications, columns with advanced silica-based materials have shown excellent performance. The Waters ACQUITY UPLC® HSS T3 columns, for instance, are designed to provide enhanced retention for polar compounds while maintaining balanced retention for hydrophobic molecules. nih.gov

These columns are based on a high-strength silica (B1680970) (HSS) particle technology that can withstand the high pressures of UPLC systems. The T3 bonding involves a trifunctionally bonded C18 alkyl phase which is designed to be compatible with 100% aqueous mobile phases. This characteristic is particularly useful for retaining and separating polar analytes like this compound and its related metabolites. The use of such advanced column chemistries leads to improved peak shapes, increased sensitivity, and higher resolution in the chromatographic separation.

Spectrometric Approaches in this compound Characterization

Spectrometric techniques are indispensable for the structural confirmation and quantification of this compound, providing a high degree of certainty in its identification.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for this compound Identification and Quantification

Mass spectrometry (MS), especially in tandem with chromatographic separation (LC-MS or GC-MS), is a cornerstone for the identification and quantification of this compound. nih.govnih.gov Triple quadrupole mass spectrometers are frequently employed for this purpose due to their high selectivity and sensitivity. nih.gov

The analysis is often performed using electrospray ionization (ESI) in the positive ion mode. nih.gov For quantification, multiple reaction monitoring (MRM) is the technique of choice. nih.gov In MRM, the precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of the assay.

Interactive Table 3: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion (this compound) | m/z 148 nih.gov |

| Product Ion (this compound) | m/z 100 nih.gov |

| Precursor Ion (Internal Standard - EPTC) | m/z 190 nih.gov |

| Product Ion (Internal Standard - EPTC) | m/z 128 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. chemicalbook.com ¹H NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The methyl protons of the S-methyl group appear as a singlet, while the ethyl groups give rise to a triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons, although these can appear as broad singlets depending on the specific conditions and molecular dynamics. chemicalbook.com The chemical shifts and coupling patterns are characteristic of the molecule's structure.

Interactive Table 4: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.36 | broad singlet | 4H | 2 x CH₂ |

| 2.30 | singlet | 3H | SCH₃ |

| 1.15 | broad singlet | 6H | 2 x CH₃ |

Spectrum recorded in CDCl₃ at 400 MHz. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the structural elucidation and quantification of chemical compounds. While often used in conjunction with chromatographic techniques for complex samples, they can provide key information about the presence of specific functional groups and conjugated systems within the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, the key functional groups and their expected IR absorption bands are:

C-N Stretching: The thioureide C-N bond in dithiocarbamates typically exhibits a strong absorption band in the region of 1450-1550 cm⁻¹ researchgate.netresearchgate.net. This band is of particular interest for identifying the core structure of the molecule.

C-S Stretching: The carbon-sulfur single bond (C-S) stretching vibration is expected to appear in the fingerprint region, generally around 936-1100 cm⁻¹ researchgate.netresearchgate.net.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and ethyl groups will be observed in the range of 2850-3000 cm⁻¹ researchgate.netvscht.cz.

It is important to note that the exact positions of these bands can be influenced by the molecular environment and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Studies on dithiocarbamates have shown that they typically exhibit maximum absorbance (λmax) around 272 nm. oup.com Analysis of complex mixtures using UV-Vis spectroscopy alone can be challenging due to overlapping spectra from different components. nih.gov Therefore, it is often coupled with a separation technique like high-performance liquid chromatography (HPLC) for quantitative analysis. oup.comnih.gov

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range | Reference |

| Infrared (IR) Spectroscopy | C-N (Thioureide) | 1450-1550 cm⁻¹ | researchgate.netresearchgate.net |

| C-S | 936-1100 cm⁻¹ | researchgate.netresearchgate.net | |

| C-H (Alkyl) | 2850-3000 cm⁻¹ | researchgate.netvscht.cz | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Thiocarbonyl and related chromophores | ~272 nm | oup.com |

Sample Preparation and Matrix Effects in this compound Analysis

The analysis of this compound in biological matrices such as plasma, urine, or tissue presents unique challenges due to the complexity of these samples. Proper sample preparation is a critical step to remove interfering substances and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis.

Extraction Techniques for this compound from Biological Matrices

The choice of extraction technique depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical method. For this compound, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the cleanup and concentration of analytes from complex samples. It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.

A validated method for the quantification of this compound in human plasma utilizes a solid-phase extraction procedure. nih.govnih.gov In this method, 500 μL of human plasma is processed using an SPE cartridge. nih.govnih.gov The analyte and an internal standard are retained on the sorbent, washed, and then eluted with methanol. nih.gov This approach effectively removes proteins and other plasma components that could interfere with the analysis. The use of SPE has been shown to provide good recovery and reproducibility for the analysis of drugs and their metabolites in biological fluids. nih.govnih.gov

Liquid-Liquid Extraction (LLE)

LLE is another common technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. While specific LLE protocols for this compound are less detailed in recent literature, the principle can be applied by selecting an appropriate organic solvent that has a high affinity for the analyte and is immiscible with the aqueous biological sample.

Considerations for this compound Stability in Different Sample Types

The stability of an analyte in a biological sample is a critical factor that can significantly affect the accuracy of analytical results. Degradation of the analyte can occur during sample collection, processing, and storage. Therefore, it is essential to establish the stability of this compound under various conditions.

General studies on analyte stability in plasma and serum have shown that storage temperature is a key factor. nih.govnih.gov For many analytes, freezing samples at -20°C or lower is recommended to minimize degradation. nih.govnih.govresearchgate.net The stability of related dithiocarbamates has been investigated, with some studies indicating that they can be unstable in blood at room temperature. For instance, diethyldithiocarbamate (B1195824), a metabolite of disulfiram (B1670777), has been shown to decompose in blood with varying half-lives depending on the species. researchgate.net

For this compound, a metabolite of disulfiram, its sulfoxide (B87167) metabolite (S-methyl-N,N-diethylthiocarbamate sulfoxide) is considered to be more stable. chromatographyonline.comnih.gov When conducting analyses, it is crucial to perform stability studies to determine the optimal storage conditions (e.g., temperature, duration) for the specific biological matrix being investigated to ensure the integrity of the results. This may involve storing aliquots of spiked samples at different temperatures and analyzing them at various time points. nih.govresearchgate.net

| Storage Condition | General Recommendation for Biological Samples | Rationale |

| Temperature | -20°C or -80°C for long-term storage | Minimizes enzymatic and chemical degradation of analytes. nih.govnih.govresearchgate.net |

| Freeze-Thaw Cycles | Minimize | Repeated freezing and thawing can lead to analyte degradation. nih.gov |

| Light Exposure | Protect from light | Some compounds are photosensitive and can degrade upon exposure to light. nih.gov |

Mitigation of Matrix Interferences in this compound Detection

Matrix effects are a significant challenge in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.gov These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov

Several strategies can be employed to mitigate matrix effects in the analysis of this compound:

Effective Sample Preparation: As discussed in section 3.3.1, thorough sample cleanup using techniques like SPE is the first line of defense against matrix effects. lcms.cz By removing a significant portion of the interfering matrix components, the potential for ion suppression or enhancement is reduced. chromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic conditions to achieve good separation between the analyte and interfering compounds is crucial. chromatographyonline.comnih.gov This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.

Use of an Internal Standard: The most common and effective way to compensate for matrix effects is the use of an appropriate internal standard (IS). nih.gov An ideal IS is a stable, isotopically labeled version of the analyte. However, if an isotopically labeled standard is not available, a structurally similar compound can be used. nih.gov In the UPLC-MS/MS method for this compound, S-ethyldipropylthiocarbamate (EPTC) was used as the internal standard. nih.govnih.gov The IS is added to the sample at a known concentration before sample preparation and is subjected to the same extraction and analysis conditions as the analyte. Any signal suppression or enhancement experienced by the analyte will be similarly affect the IS, allowing for accurate correction of the analyte's response.

Matrix-Matched Calibration Standards: This approach involves preparing calibration standards in a blank matrix that is identical to the sample matrix. nih.gov This helps to ensure that the calibration standards and the samples experience similar matrix effects. However, obtaining a true blank matrix can sometimes be challenging.

By implementing a combination of these strategies, it is possible to minimize the impact of matrix interferences and ensure the development of a robust and reliable analytical method for this compound.

Biochemical and Molecular Mechanisms of Action of S Methyl N,n Diethylthiocarbamate

Enzyme Inhibition by S-Methyl N,N-Diethylthiocarbamate and Its Metabolites

This compound and its metabolites, this compound sulfoxide (B87167) and this compound sulfone, are significant inhibitors of several key enzymes. The primary target is aldehyde dehydrogenase, with notable interactions also occurring with cytochrome P450 enzymes and superoxide (B77818) dismutase.

This compound (DETC-Me) is recognized as a potent in vivo inhibitor of the low Kₘ mitochondrial aldehyde dehydrogenase (ALDH). It is considered a metabolite of disulfiram (B1670777) and may be the direct precursor to the chemical species responsible for ALDH inhibition. Studies have shown that DETC-Me is a more powerful in vivo inhibitor of low Kₘ ALDH than disulfiram, diethyldithiocarbamate (B1195824) (DDTC), or diethyldithiocarbamate-methyl ester (DDTC-Me).

The inhibitory potency is further increased through metabolism. The sulfoxide and sulfone metabolites of DETC-Me are particularly powerful inhibitors of ALDH. nih.gov Research comparing these compounds has shown that in incubations with detergent-solubilized mitochondria, the sulfone (IC₅₀ of 0.53 µM) and sulfoxide (IC₅₀ of 0.93 µM) are more potent inhibitors of ALDH than the parent drug disulfiram (IC₅₀ of 7.4 µM). nih.gov The inhibition by both this compound sulfoxide and this compound sulfone is time-dependent and considered irreversible, as activity is not restored upon dilution of the inhibited enzyme. nih.govnih.gov The cofactor NAD provides protection to the enzyme from inhibition by these metabolites in a concentration-dependent manner. nih.gov

Table 1: In Vivo and In Vitro Inhibition of Rat Liver Mitochondrial Low Kₘ ALDH

| Compound | IC₅₀ / ID₅₀ | Condition | Reference |

|---|---|---|---|

| This compound (DETC-Me) | ID₅₀ = 6.5 mg/kg | In Vivo | |

| Diethyldithiocarbamate-methyl ester (DDTC-Me) | ID₅₀ = 15.5 mg/kg | In Vivo | medchemexpress.com |

| Disulfiram | ID₅₀ = 56.2 mg/kg | In Vivo | |

| This compound Sulfone | IC₅₀ = 0.53 µM | In Vitro (Solubilized Mitochondria) | nih.gov |

| This compound Sulfoxide | IC₅₀ = 0.93 µM | In Vitro (Solubilized Mitochondria) | nih.gov |

| Disulfiram | IC₅₀ = 7.4 µM | In Vitro (Solubilized Mitochondria) | nih.gov |

| This compound Sulfone | IC₅₀ = 9.2 µM | In Vitro (Intact Mitochondria) | nih.gov |

| This compound Sulfoxide | IC₅₀ = 0.95 µM | In Vitro (Intact Mitochondria) | nih.gov |

The bioactivation of this compound to its highly potent sulfoxide metabolite (DETC-MeSO) is mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Pharmacological studies using 1-benzylimidazole (B160759), a CYP inhibitor, demonstrated that blocking CYP activity in rats prevents the inhibition of mitochondrial ALDH by DETC-Me. This blockade was associated with increased plasma levels of DETC-Me and reduced levels of its inhibitory sulfoxide metabolite. nih.gov

Investigations into the specific human P450 enzymes responsible for this biotransformation have identified several key players. nih.gov The sulfoxidation of the related compound diethyldithiocarbamate methyl ester (DDTC-Me) to form the active sulfoxide metabolite is primarily catalyzed by CYP3A4/5. nih.gov Evidence for this includes high correlation with testosterone (B1683101) 6β-hydroxylation (a CYP3A4/5 marker), activation by α-naphthoflavone, and inhibition by CYP3A4/5 inhibitors like troleandomycin (B1681591) and ketoconazole. nih.gov Other enzymes, including CYP1A2, CYP2A6, and CYP2D6, can also catalyze this reaction. nih.gov The thiono-oxidation of DDTC-Me appears to involve multiple enzymes, with contributions from CYP1A2, CYP2B6, CYP2E1, and CYP3A4/5. nih.gov

While ALDH is a primary target, related dithiocarbamates can affect other enzymes involved in cellular metabolism and antioxidant defense. In studies using the related compound diethyldithiocarbamate (DDC) to inhibit SOD in yeast, a compensatory increase in the activity of glutathione (B108866) reductase, isocitrate dehydrogenase, and glucose-6-phosphate dehydrogenase was observed. nih.gov This suggests an adaptive response to the oxidative stress induced by the primary enzyme inhibition. nih.gov Additionally, in ALDH activity assays, 4-methylpyrazole (B1673528) is used to inhibit alcohol dehydrogenase and rotenone (B1679576) is used to block mitochondrial NADH oxidase, indicating potential interactions of thiocarbamates or their experimental systems with these enzymes. mdpi.com

Diethyldithiocarbamate (DDC), a structural relative of this compound, is a well-established inhibitor of Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD). nih.govresearchgate.netresearchgate.net This inhibition is a critical mechanism for studying the effects of superoxide radicals in biological systems. scbt.com In vivo studies in mice showed that administration of DDC led to a significant decrease in SOD activity in the liver, brain, and blood. researchgate.net The inhibition of SOD by DDC is dose-dependent and can be profound, with near-total loss of activity observed in vitro after incubation with 10⁻³ M DDC. researchgate.net This inhibition is not reversed by dialysis, but enzymatic activity can be restored by the addition of CuSO₄. researchgate.net DDC's inhibitory action on SOD perturbs cellular free radical processes and can trigger downstream events, though its effects on apoptosis are complex, as it has been shown to inhibit caspase activation while also triggering cytochrome c release. researchgate.netnih.gov

Table 2: In Vivo Inhibition of Superoxide Dismutase by Diethyldithiocarbamate (DDC) in Mice

| Tissue | % Decrease in SOD Activity | DDC Dose | Time Post-Injection | Reference |

|---|---|---|---|---|

| Whole Blood | 86% | 1.5 g/kg | 3 hours | researchgate.net |

| Liver | 71% | 1.5 g/kg | 3 hours | researchgate.net |

| Brain | 48% | 1.5 g/kg | 3 hours | researchgate.net |

| Liver | 42% | 0.5 g/kg | 3 hours | researchgate.net |

| Liver | 81% (max inhibition) | 1.5 g/kg | 1 hour | researchgate.net |

Cellular and Subcellular Targets of this compound

The enzymatic inhibitions caused by this compound and its metabolites translate into significant impacts at the cellular and subcellular levels, with mitochondria being a primary site of action.

The primary subcellular target for this compound and its metabolites is the mitochondrion, largely due to the localization of the low Kₘ ALDH within the mitochondrial matrix. nih.govnih.gov The irreversible inhibition of this key enzyme disrupts mitochondrial aldehyde metabolism. nih.govnih.gov The bioactivation of DETC-Me to its more potent sulfoxide form is crucial, as the sulfoxide is thought to be stable enough to be formed in the endoplasmic reticulum, penetrate the mitochondrial membranes, and subsequently inhibit ALDH in the matrix. nih.gov

The effects of related dithiocarbamates on mitochondria extend beyond ALDH inhibition. Studies with DDC have shown that it can impact mitochondrial integrity and signaling pathways related to apoptosis. researchgate.netnih.gov Specifically, DDC has been observed to trigger the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. researchgate.netnih.gov However, it simultaneously inhibits the loss of mitochondrial membrane potential (ΔΨm) and blocks the activation of caspases, demonstrating a complex and somewhat contradictory role in regulating cell death pathways originating from the mitochondria. researchgate.netnih.gov

Interaction with Glutathione and Thiol Homeostasis

The metabolic pathways and cellular effects of this compound and its derivatives are intricately linked with cellular thiol pools, particularly glutathione (GSH). Research indicates that metabolites of this compound, such as S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO) and the corresponding sulfone (DETC-MeSO2), can interact directly with GSH. Studies have observed the carbamoylation of GSH by both DETC-MeSO and DETC-MeSO2 in rat liver S9 fractions.

The cellular redox state, governed by the balance of thiols like GSH, appears to be a critical determinant of the cellular response to dithiocarbamate-related compounds. In studies using the related compound sodium diethyldithiocarbamate (DETC), it was shown that the compound induces oxidative stress and apoptosis in V79 fibroblasts. However, pre-treatment of these cells with N-acetyl-l-cysteine (NAC), a precursor for GSH synthesis, prevented these changes. This protective effect underscores the involvement of glutathione and the thiol redox buffer in the mechanisms of action of these compounds.

Furthermore, GSH plays a role in the metabolism of related thiocarbamates. The desulfuration of diethyldithiocarbamate methyl ester (DDTC-Me) to S-methyl-N,N-diethylthiolcarbamate (DETC-Me) is significantly enhanced in the presence of GSH. The proposed mechanism involves GSH attacking an oxithiirane isomer of a DDTC-Me sulfine (B13751562) intermediate. Interestingly, the interaction with GSH can also be protective. High concentrations of glutathione can almost completely abolish the inhibition of aldehyde dehydrogenase by DETC-MeSO2, suggesting that GSH can sequester this reactive metabolite. nih.gov In contrast, GSH does not appear to protect the enzyme from inhibition by DETC-MeSO. nih.gov

Modulation of Protein Function and Covalent Adduct Formation

A primary molecular action of this compound's metabolites is the potent inhibition of key enzymes through what appears to be covalent modification. The principal target identified in numerous studies is the mitochondrial low Km aldehyde dehydrogenase (ALDH2). The sulfoxide (DETC-MeSO) and sulfone (DETC-MeSO2) metabolites of this compound are powerful inhibitors of ALDH2. nih.gov

The inhibition of ALDH2 by these metabolites is time-dependent and irreversible, which is characteristic of covalent adduct formation. nih.gov Dilution of the inhibited enzyme does not restore its activity, further supporting the formation of a stable, covalent bond between the inhibitor and the protein. nih.gov Covalent adducts typically form when an electrophilic chemical moiety, or "warhead," reacts with a nucleophilic amino acid residue, such as a cysteine or serine, at the enzyme's active site. nih.gov The sulfoxide and sulfone derivatives of this compound are sufficiently electrophilic to engage in such reactions. The cofactor NAD+ can protect ALDH from inhibition by both metabolites, suggesting that the binding site is at or near the enzyme's active center. nih.gov

The potency of these metabolites can differ depending on the cellular environment. In studies with detergent-solubilized mitochondria, the sulfone was a more potent inhibitor than the sulfoxide. Conversely, in intact mitochondria, the sulfoxide was significantly more potent, suggesting differences in membrane permeability and reactivity with cellular components. nih.gov The sulfone is highly reactive with cellular constituents like glutathione, which may limit its ability to reach the mitochondrial matrix where ALDH2 is located. nih.gov In contrast, the sulfoxide is considered more stable, allowing it to diffuse from its likely site of formation in the endoplasmic reticulum to the mitochondria to inhibit the enzyme. nih.gov

Table 1: Inhibition of Rat Liver Mitochondrial Low Kₘ Aldehyde Dehydrogenase (ALDH2) by this compound Metabolites

| Inhibitor | System | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Disulfiram (Parent Compound) | Solubilized Mitochondria | 7.4 ± 1.0 | - |

| S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) | Solubilized Mitochondria | 0.93 ± 0.04 | Irreversible |

| Intact Mitochondria | 0.95 ± 0.30 | Irreversible | |

| S-methyl-N,N-diethylthiocarbamate sulfone (DETC-MeSO2) | Solubilized Mitochondria | 0.53 ± 0.11 | Irreversible |

| Intact Mitochondria | 9.2 ± 3.6 | Irreversible |

Data sourced from studies on rat liver mitochondria. nih.gov

Signal Transduction and Gene Expression Alterations Induced by this compound

Effects on Neurotransmitter Systems, including Dopaminergic Pathways

This compound (MeDETC) has been shown to exert specific and potent effects on the dopaminergic (DAergic) system. Research using the model organism Caenorhabditis elegans demonstrated that acute treatment with MeDETC induces a progressive loss of DAergic neuron morphology and structure. This neurodegeneration is accompanied by a functional decline, evidenced by a significant decrease in dopamine (B1211576) content measured by HPLC and a loss of dopamine-dependent behaviors. medchemexpress.com

Notably, this neurotoxicity appears to be highly specific to the dopaminergic system. In the same studies, no significant loss of cell structure or neurotransmitter content was observed in cholinergic, glutamatergic, or GABAergic systems, highlighting a selective vulnerability of dopamine neurons to this compound. medchemexpress.com These findings suggest that thiocarbamates like MeDETC may act as selective dopaminergic neurotoxicants. medchemexpress.com

In contrast to the parent compound, its metabolite, S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO), has been found to interact with the glutamatergic system. DETC-MeSO selectively blocks the N-methyl-D-aspartate (NMDA) receptor subtype of glutamate (B1630785) receptors. nih.gov This action was shown to attenuate glutamate-induced neurotoxicity in primary neuronal cultures. nih.gov DETC-MeSO was also effective in preventing seizures in mice induced by NMDA, which are mediated by NMDA receptors. nih.gov This suggests a complex mechanism where the parent compound and its metabolite have distinct effects on different neurotransmitter systems.

Table 2: Effects of this compound on Dopaminergic Neurons in C. elegans

| Observation | Finding | Implication |

|---|---|---|

| Cellular Morphology | Gradual loss of dopaminergic cell structure | Neurodegeneration |

| Neurotransmitter Content | Decreased dopamine (DA) content | Impaired DAergic function |

| Behavior | Drastic loss of DAergic-dependent behavior | Functional deficit |

| Specificity | No observed effect on cholinergic, glutamatergic, or GABAergic neurons | Selective toxicity to the dopaminergic system |

Findings are based on studies in C. elegans following acute treatment. medchemexpress.com

Modulation of Stress Response Pathways (e.g., ER Stress)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and is the site of metabolic activation for many xenobiotics. nih.govyoutube.com The bioactivation of this compound to its more active sulfoxide metabolite is mediated by cytochrome P450 enzymes, which are primarily located in the ER. nih.gov The sulfoxide metabolite is proposed to be stable enough to diffuse from the ER to other cellular compartments, such as the mitochondria, to exert its effects. nih.gov

When the protein-folding capacity of the ER is overwhelmed, a state known as ER stress occurs, which activates the unfolded protein response (UPR). nih.govnih.gov The UPR is a signal transduction pathway that aims to restore homeostasis but can trigger cell death if the stress is severe or prolonged. nih.govnih.gov Key sensors of the UPR include PERK, IRE1, and ATF6, which respond to the accumulation of unfolded proteins. nih.gov While direct evidence showing that this compound induces the UPR is not established, its metabolism within the ER places it at the central hub of this critical stress response pathway. Conditions that disrupt ER homeostasis can lead to oxidative stress and the activation of apoptotic pathways. nih.gov

Influence on Apoptotic and Anti-apoptotic Signaling

Exposure to dithiocarbamates can trigger programmed cell death, or apoptosis. The related compound N,N-diethyldithiocarbamate (DEDTC) has been shown to induce apoptosis in neuroblastoma cells. mdpi.com The mechanism involves the transport of copper ions into the cell, which then triggers the release of cytochrome c from the mitochondria. mdpi.com The release of cytochrome c is a pivotal event in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9 and executioner caspase-3. mdpi.com

This signaling cascade results in the characteristic dismantling of the cell. Studies with DETC in fibroblast cells have also demonstrated the induction of apoptosis, characterized by the externalization of phosphatidylserine (B164497) on the cell membrane. nih.gov This apoptotic effect was linked to the cellular redox state, as pre-treatment with the glutathione precursor NAC significantly reversed the pro-apoptotic activity of DETC. nih.gov

The UPR, when prolonged, can also switch from a pro-survival to a pro-apoptotic response, often through the upregulation of the transcription factor CHOP and the activation of the JNK pathway, which can lead to apoptosis. nih.gov In some contexts, ER stress has been shown to increase the expression of TNF-related apoptosis-induced ligand receptors (TRAIL-Rs), sensitizing cells to apoptosis. elsevierpure.com

Table 3: Key Apoptotic Events Induced by Related Dithiocarbamates

| Apoptotic Event | Observation | Pathway Implication |

|---|---|---|

| Cytochrome c Release | Release from mitochondria into the cytosol | Activation of the intrinsic pathway |

| Caspase Activation | Activation of initiator caspase-9 and executioner caspase-3 | Execution phase of apoptosis |

| Phosphatidylserine Externalization | Detected on the outer leaflet of the plasma membrane | "Eat me" signal for phagocytes |

| Redox State Involvement | Apoptosis reversed by the glutathione precursor NAC | Link between oxidative stress and apoptosis |

Observations are based on studies with N,N-diethyldithiocarbamate (DEDTC) and its sodium salt (DETC). nih.govmdpi.com

Pharmacokinetics and Biotransformation of S Methyl N,n Diethylthiocarbamate

Absorption and Distribution of S-Methyl N,N-Diethylthiocarbamate in Biological Systems

The bioavailability and tissue distribution of This compound are critical factors influencing its systemic exposure and interaction with target enzymes.

Bioavailability of this compound

Following the administration of disulfiram (B1670777), it is rapidly reduced to N,N-diethyldithiocarbamate (DDC), which then undergoes S-methylation to form S-methyl-N,N-diethyldithiocarbamate (MeDDC). This initial metabolite is then further metabolized. The subsequent conversion of these metabolites ultimately leads to the formation of This compound and its own metabolites. While direct bioavailability data for This compound is not extensively detailed, its presence in plasma following disulfiram administration confirms its systemic availability. Studies have shown that inhibition of cytochrome P450 can lead to an increase in plasma levels of S-methyl N,N-diethylthiolcarbamate (DETC-Me), a related compound, suggesting that its bioavailability is influenced by metabolic processes. nih.gov

Tissue Distribution and Accumulation Patterns of this compound

The distribution of This compound and its metabolites to various tissues is a key aspect of its pharmacokinetic profile. Given that its primary target, aldehyde dehydrogenase (ALDH), is located within the mitochondrial matrix of liver cells, its ability to reach this site is of particular importance. nih.govcapes.gov.br Research suggests that the sulfoxide (B87167) metabolite, S-methyl-N,N-diethylthiocarbamate sulfoxide , is stable enough to diffuse from its formation site, likely the endoplasmic reticulum, penetrate the mitochondria, and interact with ALDH. nih.govcapes.gov.br This implies that both the parent compound and its metabolites are capable of distributing to the liver, a primary site of alcohol metabolism.

Metabolism of this compound

The biotransformation of This compound is a complex process involving multiple enzymatic systems in different organs, primarily the liver and kidneys. This metabolic conversion is essential for the generation of the pharmacologically active inhibitors of ALDH.

Hepatic Metabolism of this compound

The liver is a major site for the metabolism of disulfiram and its metabolites, including This compound . The initial S-methylation of DDC to MeDDC is catalyzed by two separate enzymes in human liver tissues: the microsomal enzyme thiol methyltransferase (TMT) and the cytoplasmic enzyme thiopurine methyltransferase (TPMT). capes.gov.br

The subsequent oxidation of MeDDC is a critical step. While various isoforms of cytochrome P450 (CYP450) are the primary catalysts for this reaction in human liver microsomes, flavin-containing monooxygenase (FMO), specifically FMO3, also contributes to the formation of MeDDC sulfine (B13751562) . nih.gov Studies with recombinant human FMO3 have demonstrated its efficiency in catalyzing this conversion. nih.gov Inhibition studies have indicated that at a physiological pH of 7.4, CYP450 is responsible for the majority of MeDDC metabolism in human liver microsomes, with FMO contributing approximately 10% of the total activity. nih.gov The metabolism of S-methyl N,N-diethylthiolcarbamate (DETC-Me) to its active sulfoxide form is also mediated by cytochrome P450. nih.gov

Renal Metabolism and the Role of Flavin Monooxygenase 1 (FMO1)

The kidney also plays a significant role in the metabolism of disulfiram metabolites. researchgate.net Human kidney microsomes have been shown to actively metabolize MeDDC. researchgate.net The primary enzyme responsible for this renal metabolism is Flavin Monooxygenase 1 (FMO1), the major FMO isoform present in the adult human kidney. researchgate.netnih.gov

In studies using human renal microsomes, the formation of MeDDC sulfine was observed at a significant rate. researchgate.net This activity was substantially diminished by heat or the FMO inhibitor methimazole, while inhibitors of CYP450 had no effect, confirming the primary role of FMO1. researchgate.net The kinetic parameters for MeDDC sulfine formation were found to be similar between renal microsomes and recombinant human FMO1, further solidifying the importance of this enzyme in the renal biotransformation of MeDDC. researchgate.net

Formation of this compound Sulfine, Sulfoxide, and Sulfone Metabolites

The metabolic pathway of disulfiram leads to a series of oxygenated metabolites. After the initial formation of MeDDC, it is oxidized to MeDDC sulfine . researchgate.net This intermediate is then converted to This compound sulfoxide (MeDTC-SO), which is considered a key active metabolite responsible for the in vivo inhibition of ALDH. nih.govcapes.gov.brresearchgate.net

Further oxidation can occur, leading to the formation of S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-SO2). nih.govcapes.gov.brresearchgate.netnih.gov Both MeDTC-SO and MeDTC-SO2 have been shown to be potent, irreversible inhibitors of low Km mitochondrial ALDH in vitro. nih.govcapes.gov.brnih.gov MeDTC-SO2, in particular, is a highly reactive compound. nih.govcapes.gov.br However, its reactivity with other cellular components like glutathione (B108866) may limit its ability to reach the target enzyme unless it is formed in close proximity. nih.govcapes.gov.br In contrast, MeDTC-SO is considered a more likely candidate for the ultimate active metabolite due to its greater stability, allowing it to diffuse from its site of formation to the mitochondrial matrix where ALDH is located. nih.govcapes.gov.br

The metabolic cascade also includes the formation of S-methyl-N,N-diethyldithiocarbamate sulfoxide (MeDDTC-SO) and S-methyl-N,N-diethyldithiocarbamate sulfone (MeDDTC-SO2). researchgate.netnih.gov

Glucuronidation and Other Conjugation Pathways

While direct glucuronidation of this compound has not been extensively documented, the broader metabolic pathway of its parent compound, disulfiram, provides context for potential conjugation reactions. Disulfiram is rapidly reduced to diethyldithiocarbamic acid (DDC), which can then be conjugated. A primary route of elimination for disulfiram and its metabolites is through the kidneys, with a significant portion being excreted as a glucuronide of DDC. This suggests that glucuronic acid conjugation is a relevant pathway for the early metabolites of disulfiram.

Following the S-methylation of DDC to form MeDTC, the primary metabolic route appears to be oxidation rather than direct conjugation. However, conjugation pathways become significant for the downstream metabolites of MeDTC. Specifically, the highly reactive metabolite, S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-SO2), has been shown to interact with glutathione (GSH). The inhibition of aldehyde dehydrogenase (ALDH) by MeDTC-SO2 is significantly reduced in the presence of glutathione, indicating that GSH can conjugate with and detoxify this reactive metabolite. nih.gov This suggests that glutathione conjugation is a critical pathway in modulating the activity and toxicity of MeDTC's oxidative metabolites.

The enzymes responsible for the initial S-methylation of DDC to MeDTC have been identified as the microsomal enzyme thiol methyltransferase (TMT) and the cytoplasmic enzyme thiopurine methyltransferase (TPMT), both present in human liver cells. researchgate.net

Excretion and Elimination of this compound and its Metabolites

The elimination of this compound and its subsequent metabolites is a multi-faceted process involving renal and other excretory routes. The body clears these compounds after their biotransformation.

The kidneys play a crucial role in the metabolism and subsequent excretion of this compound metabolites. The enzyme flavin monooxygenase 1 (FMO1), located in human renal microsomes, is involved in the metabolism of MeDTC. researchgate.net This renal metabolism contributes to the formation of its sulfoxide metabolite. Studies on human liver microsomes also indicate a role for FMO3 and cytochrome P450 enzymes in the oxidation of MeDTC. nih.gov

Ultimately, the metabolites of disulfiram, which include those derived from MeDTC, are eliminated from the body through the kidneys, as well as in the feces and via the lungs. The renal excretion likely involves the more polar, oxidized metabolites such as the sulfoxide and sulfone derivatives, as well as their conjugates.

The pharmacokinetic half-life of this compound itself has not been extensively reported. However, information on its precursor and metabolites provides some insight into its persistence in biological systems.

The precursor to MeDTC, diethyldithiocarbamate (B1195824) (DDC), exhibits dose-dependent pharmacokinetics in humans. In one study, the terminal elimination half-life of DDC increased from approximately 3.74 minutes to 6.08 minutes when the intravenous dose was doubled. nih.gov

Following its formation, MeDTC is rapidly metabolized. In rats treated with its metabolite, S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO), the maximum plasma concentration of DETC-MeSO was reached within 30 minutes, and it was undetectable after 2 hours. medchemexpress.com This suggests a very short biological half-life for this active metabolite.

Further downstream, the sulfoxide and sulfone metabolites of MeDTC have been studied in the context of their enzyme inhibitory activity. In in-vitro studies with rat liver mitochondria, the time-dependent inhibition of aldehyde dehydrogenase (ALDH) by S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone followed pseudo-first-order kinetics. The half-lives of inactivation at a concentration of 0.6 µM were 8.8 minutes for the sulfoxide and a more rapid 3.5 minutes for the sulfone. nih.gov

Environmental Dimensions of S Methyl N,n Diethylthiocarbamate

Environmental Fate and Persistence of Thiocarbamate Compounds

Thiocarbamates are generally characterized as non-persistent pesticides that undergo various forms of degradation in the environment. who.int Their persistence in soil and water is influenced by a combination of their chemical properties and environmental conditions. who.intucanr.edu Key factors determining their environmental longevity include their volatility, water solubility, potential for photodegradation, and, most significantly, microbial biodegradation. who.int

The primary mechanism for the dissipation of thiocarbamate herbicides from soil and water is microbial degradation. who.intucanr.edu Soil microorganisms play a crucial role in breaking down these compounds. who.int The degradation process involves several biochemical pathways:

Hydrolysis: Thiocarbamates can be hydrolyzed, breaking the ester linkage. However, in sterile distilled and tap water, this process is very slow, indicating that microbial activity is the main driver of degradation in aquatic environments containing soil and plants. ucanr.edu

Sulfoxidation: A key metabolic pathway for thiocarbamates is oxidation of the sulfur atom to form a thiocarbamate sulfoxide (B87167). nih.govnih.gov This reaction is often mediated by cytochrome P-450 enzyme systems in microorganisms. nih.govnih.gov The resulting sulfoxides are generally more herbicidally active but may have lower thermal stability. nih.gov For S-methyl N,N-diethylthiocarbamate (DETC-Me), this bioactivation leads to the formation of S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO). nih.gov

N-Dealkylation: Another microbially-mediated process is the removal of alkyl groups from the nitrogen atom. For the herbicide EPTC, this involves N-dealkylation by a cytochrome P-450 enzyme, followed by the conversion of the resulting aldehyde into a carboxylic acid. nih.govresearchgate.net

Mineralization: Ultimately, microbial degradation can break down the thiocarbamate molecule into smaller components, such as carbon dioxide (CO2) and amines, which can then enter the general metabolic pool of the ecosystem. who.intucanr.edu Studies using carbon-14 (B1195169) labeled thiocarbamates have confirmed the evolution of radioactive CO2 from treated soils, demonstrating complete breakdown of the molecule. ucanr.edu

The rate at which thiocarbamates degrade is not constant but is heavily influenced by a variety of environmental factors. who.int

Microbial Activity: The presence of a healthy, active microbial population is the most critical factor for thiocarbamate degradation. ucanr.edu Conditions that are unfavorable for microbial activity, such as very dry or cold soils, significantly slow down the disappearance of these compounds. ucanr.edu Furthermore, soils with a history of thiocarbamate application can exhibit accelerated degradation of certain compounds like butylate (B1668116) and EPTC, suggesting an adaptation of the soil microbial community. cambridge.org

Soil Moisture: Soil moisture content plays a significant role. The loss of thiocarbamates like EPTC and vernolate (B132429) is greater from moist and wet soils compared to dry soils, partly due to higher volatility and increased microbial activity in moist conditions. who.int

Temperature: Higher temperatures generally increase the rate of degradation. This is linked to both increased volatility and enhanced microbial metabolism at warmer temperatures. who.int

pH: The pH of the soil or water can affect degradation rates. For the thiocarbamate thiobencarb, degradation by a mixed bacterial culture was most effective at a neutral pH, with inhibition observed in highly acidic or alkaline conditions. jst-ud.vn

Soil Type and Organic Matter: Adsorption to soil particles, particularly organic matter and clay, can reduce the volatility and leaching of thiocarbamates, potentially affecting their availability for microbial degradation. who.int Compounds tend to remain in the upper layers of loam and heavier clay soils. ucanr.edu

Table 1: Influence of Environmental Factors on Thiocarbamate Degradation

| Factor | Influence on Degradation Rate | Description |

| Microbial Activity | Increases | The primary driver of degradation. Prior exposure can lead to accelerated breakdown. who.intcambridge.org |

| Soil Moisture | Increases | Higher moisture enhances both volatility and microbial activity, leading to faster loss. who.int |

| Temperature | Increases | Warmer conditions boost microbial metabolism and volatility. who.int |

| pH | Optimal at Neutral | Degradation can be inhibited at highly acidic or alkaline pH levels. jst-ud.vn |

| Soil Type | Varies | Adsorption to clay and organic matter can reduce leaching and volatility, affecting availability. who.intucanr.edu |

During degradation, thiocarbamates are converted into various intermediate compounds or metabolites. A key transformation product is the corresponding sulfoxide, formed through oxidation. nih.gov For instance, this compound is metabolized to S-methyl N,N-diethylthiolcarbamate sulfoxide. nih.gov These sulfoxides can be more potent biologically than the parent compound but are also part of the degradation cascade. nih.govnih.gov

Other metabolites identified from thiocarbamate breakdown include various amines. ucanr.edunih.gov In the case of butylate metabolism in rats, diisobutylamine (B89472) was identified as the major metabolite. nih.gov While thiocarbamates themselves are considered non-persistent, the environmental fate of their various degradation products is also a consideration. who.intucanr.edu The degradation process is generally expected to lead to mineralization into carbon dioxide and other simple molecules that are incorporated into the natural environment. who.intucanr.edu However, under certain conditions, the degradation of some pesticides can potentially lead to the formation of Persistent and Mobile Organic Compounds (PMOCs). researchgate.net

Ecotoxicological Considerations of this compound and Related Thiocarbamates

The ecotoxicology of thiocarbamates assesses their potential to cause harm to non-target species in the environment. This includes organisms in both aquatic and terrestrial ecosystems.

Thiocarbamates can enter aquatic systems through runoff or leaching. who.int Their impact on aquatic life is a key area of ecotoxicological assessment.

Toxicity to Fish: Generally, thiocarbamates exhibit moderate acute toxicity to fish. For several common thiocarbamate pesticides, the acute toxicity (LC50) values are in the range of 5 to 25 mg per liter of water. who.int

Toxicity to Aquatic Invertebrates: Aquatic invertebrates are also susceptible to thiocarbamates. A screening assessment for the related compound Thiram (TMTD), a dithiocarbamate (B8719985), found it to be highly toxic to aquatic organisms, leading to the determination of a predicted no-effect concentration (PNEC) of 0.00019 mg/L to protect aquatic life. canada.ca Such data highlights the potential for related compounds to impact sensitive aquatic species. canada.ca

Ecosystem-Level Effects: The introduction of pesticides into aquatic environments can lead to broader ecological effects. These can include neurotoxic effects, behavioral changes, and reduced reproductive success in species like zebrafish. mdpi.comnih.gov Contaminants can also have synergistic effects, where the combined toxicity of a pesticide and another pollutant, like microplastics, is greater than their individual effects. beyondpesticides.org

Table 2: General Acute Toxicity of Thiocarbamates to Fish

| Compound Group | Organism | Toxicity Range (LC50) | Reference |

| Thiocarbamates | Fish | 5 - 25 mg/L | who.int |

In the terrestrial environment, thiocarbamates and their breakdown products interact with a range of organisms, from soil microbes to larger wildlife.

Soil Microorganisms: Soil health is fundamentally linked to its microbial communities. nih.gov Thiobencarb, a thiocarbamate herbicide, has been shown to have negative effects on soil microbial processes. jst-ud.vn At concentrations around 10 mg/kg of dry soil, thiocarbamates and their metabolites can affect enzyme activities, soil respiration, and the process of nitrification. who.int

Soil Invertebrates: Soil-dwelling invertebrates like earthworms and arthropods are crucial for soil structure and nutrient cycling. researchgate.net They can be exposed to soil contaminants. researchgate.net Studies on the related dithiocarbamate TMTD have shown toxicity to sediment-dwelling organisms. For the invertebrate Chironomus, a chronic No-Observed-Effect Concentration (NOEC) was reported at 1 mg/L. canada.ca For mayflies and amphipods exposed to TMTD in sediment, effects on survival and growth were observed, with LC50 values ranging from 86 to 230 mg/kg-dw sediment. canada.ca

Birds and Bees: Based on available data, thiocarbamates are considered to present little or no risk to birds and honey bees. who.int

Bioaccumulation and Biomagnification Potential

Bioaccumulation is the process where the concentration of a substance in an organism's tissues builds up to a level higher than in the surrounding environment. Biomagnification is the subsequent increase in the concentration of that substance at successively higher levels in a food chain. Chemicals that are persistent, mobile, and fat-soluble are of the greatest concern for significant bioaccumulation and biomagnification. epa.gov

Thiocarbamate herbicides, as a class, are generally characterized by relatively low persistence in the soil. Studies indicate that these compounds are degraded quite rapidly in moist soils, primarily through microbial action. ucanr.edu The half-life of many thiocarbamates in soil typically ranges from one to four weeks. ucanr.eduepa.gov This rapid degradation in the environment suggests that thiocarbamates, including this compound, are unlikely to persist long enough to bioaccumulate to a significant degree in most organisms. ucanr.edu Their potential for biomagnification through the food web is consequently considered to be low.

Thiocarbamate Herbicide Resistance Mechanisms in Agricultural Systems

Herbicide resistance is the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide that would normally be lethal. The repeated use of herbicides from the same mode of action group creates selection pressure that favors the survival and proliferation of rare, naturally resistant individuals within a weed population.

Evolution of Resistance in Weed Species (e.g., Lolium rigidum, Avena fatua)

The evolution of resistance to thiocarbamate herbicides has been documented in several key agricultural weed species.

Lolium rigidum (Annual Ryegrass): This genetically diverse, cross-pollinating weed is a major problem in Australian cropping systems. adelaide.edu.au Field-evolved resistance to thiocarbamate herbicides such as triallate (B1683234) and prosulfocarb (B1679731) has been confirmed in multiple L. rigidum populations across southern Australia. adelaide.edu.au These resistant populations often exhibit cross-resistance to herbicides from other chemical groups that also inhibit the synthesis of very-long-chain fatty acids (VLCFAs). adelaide.edu.au

Avena fatua (Wild Oat): Resistance to the thiocarbamate herbicide triallate was first documented in wild oat populations in Canada and the United States in the early 1990s, after more than two decades of use. uwa.edu.au This relatively slow development of resistance highlights several factors, including the moderate efficacy of the herbicide (which reduces selection pressure), the weed's biology, and the specific genetic nature of the resistance mechanism. uwa.edu.au

Target-Site Resistance Mechanisms to Thiocarbamates

Target-site resistance (TSR) occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively, rendering it inactive. unl.edumdpi.com While TSR is a common resistance mechanism for many herbicide classes, such as ALS and ACCase inhibitors, it does not appear to be the primary mechanism of resistance to thiocarbamates. unl.edunih.govuwa.edu.au Research into thiocarbamate resistance points predominantly towards non-target-site mechanisms.

Non-Target-Site Resistance Mechanisms, including Enhanced Metabolism

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. mdpi.com This is the predominant form of resistance observed for thiocarbamate herbicides and can manifest in different ways.

Enhanced Metabolism in Lolium rigidum : Many thiocarbamate-resistant L. rigidum populations exhibit enhanced metabolic resistance. This involves the increased activity of detoxifying enzymes, particularly cytochrome P450 monooxygenases (P450s). adelaide.edu.aunih.gov These enzymes can break down the herbicide into non-toxic forms before it can reach its site of action. The involvement of P450s is supported by studies where applying a P450 inhibitor, such as phorate (B1677698) or malathion, can reverse the resistance, making the plants susceptible to the herbicide again. adelaide.edu.aunih.govresearchgate.net

Reduced Herbicide Activation in Avena fatua : A unique NTSR mechanism has been identified in triallate-resistant wild oats. Thiocarbamate herbicides are pro-herbicides, meaning they must be metabolically activated in the plant to become phytotoxic. epa.govumn.edu Triallate is activated by conversion to triallate sulfoxide. umn.edu In resistant wild oat biotypes, this activation process is significantly slower—over 12 times slower than in susceptible plants. umn.edu The resistant plants are not better at detoxifying the herbicide; rather, they fail to efficiently create the toxic form. When exposed directly to the activated triallate sulfoxide, both resistant and susceptible plants are equally affected, confirming that the resistance mechanism is a loss of metabolic activation. umn.edu

Inheritance Patterns of Thiocarbamate Resistance

The genetic basis of thiocarbamate resistance is complex and varies between weed species and even among different populations of the same species.

In Avena fatua , resistance to triallate has been shown to be conferred by two recessive nuclear genes. cambridge.org The requirement for two separate recessive alleles to be present for resistance to manifest is a key reason why resistance was slow to evolve in this self-pollinating species.

In Lolium rigidum , the inheritance of resistance to the thiocarbamate prosulfocarb is notably diverse, suggesting that multiple, independent evolutionary events have occurred. adelaide.edu.aucambridge.org Studies of crosses between resistant (R) and susceptible (S) individuals have revealed several different genetic models:

Two Independent Dominant Alleles: Segregation in the F2 generation fits a 15:1 (R:S) ratio. This was observed in population 375-14. adelaide.edu.aucambridge.org

Two Independent Alleles (One Dominant, One Recessive): F2 segregation fits a 13:3 (R:S) ratio, as seen in population 198-15. adelaide.edu.au

Two Additive Dominant Alleles: The F2 generation segregates in a 9:7 (R:S) ratio, observed in population EP162. adelaide.edu.au

Two Independent Recessive Alleles: Segregation fits a 7:9 (R:S) ratio, a pattern found in population 16.2. adelaide.edu.aucambridge.org

This diversity in inheritance patterns underscores the multiple genetic pathways that can lead to thiocarbamate resistance in the highly variable Lolium rigidum. cambridge.org

Table 1: Genetic Models of Prosulfocarb Resistance in Lolium rigidum Populations

| Population | Observed F2 Segregation Ratio (Resistant:Susceptible) | Inferred Genetic Model |

|---|---|---|

| 375-14 | 15:1 | Two independent dominant alleles adelaide.edu.aucambridge.org |

| 198-15 | 13:3 | Two independent alleles (one dominant, one recessive) adelaide.edu.au |

| EP162 | 9:7 | Two additive dominant alleles adelaide.edu.au |

| 16.2 | 7:9 | Two independent recessive alleles adelaide.edu.aucambridge.org |

Q & A

Q. What analytical methods are recommended for quantifying S-Methyl N,N-Diethylthiocarbamate in biological matrices?

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is widely used for sensitive and specific detection in human plasma. This method includes rigorous validation of linearity (1–100 ng/mL), precision (CV <15%), and accuracy (85–115%) under FDA guidelines. Sample preparation involves protein precipitation with acetonitrile to isolate the metabolite .

Q. How is this compound synthesized, and what characterization techniques confirm its structure?

Synthesis typically involves reacting diethylamine with carbon disulfide to form the thiocarbamate intermediate, followed by methylation using methyl iodide. Characterization employs nuclear magnetic resonance (NMR; e.g., ¹H and ¹³C spectra for -SCH₃ and -N(CH₂CH₃)₂ groups) and high-resolution mass spectrometry (HRMS) to verify molecular integrity .

Q. What is the biochemical role of this compound as a disulfiram metabolite?

It acts as an intermediate in the bioactivation of disulfiram, contributing to irreversible inhibition of aldehyde dehydrogenase (ALDH) and P-glycoprotein (P-gp). ALDH inhibition elevates acetaldehyde levels, while P-gp inhibition reverses multidrug resistance in cancer cells .

Advanced Research Questions

Q. How do this compound sulfone and sulfoxide metabolites inhibit P-glycoprotein in multidrug-resistant cancers?

These metabolites covalently modify cysteine residues (e.g., Cys431 and Cys1074) in P-gp’s nucleotide-binding domains, disrupting ATP hydrolysis. Inhibition is quantified via ATPase activity assays (IC₅₀ = 4.8–9 μM) and confirmed using site-directed mutagenesis to ablate binding sites .

Q. What experimental approaches resolve contradictions in reported IC₅₀ values for enzyme inhibition by this compound derivatives?

Discrepancies arise from differences in enzyme sources (recombinant vs. tissue-extracted ALDH), assay buffers (e.g., pH 7.4 vs. 8.0), and metabolite stability. Standardized protocols using recombinant human enzymes and real-time kinetic monitoring (e.g., stopped-flow spectroscopy) improve reproducibility .

Q. What pharmacokinetic challenges arise when studying this compound in vivo, and how are they addressed?

Rapid hepatic metabolism and short half-life (t₁/₂ ~2–4 hours) limit bioavailability. Strategies include prodrug formulations (e.g., ester derivatives) or co-administering CYP450 inhibitors (e.g., ketoconazole) to prolong exposure. Pharmacokinetic modeling in rodents guides dose optimization .

Q. How can researchers differentiate the anticancer mechanisms of this compound from its parent compound, disulfiram?

Comparative studies using knockout cell lines (e.g., NPL4-deficient cells) and isotopic tracing (³⁵S-labeled metabolites) clarify target specificity. While disulfiram targets NPL4 for proteasome inhibition, its metabolites primarily inhibit ALDH and P-gp, validated via siRNA silencing and rescue experiments .

Methodological Considerations

Q. What in vitro models best replicate the metabolic activation of this compound?

Primary human hepatocytes or liver microsomes are preferred for studying CYP450-mediated bioactivation. LC-MS/MS quantifies sulfoxide/sulfone metabolites, while fluorescent probes (e.g., CellTracker Red) assess intracellular accumulation in cancer cell lines .

Q. How should researchers design studies to evaluate drug interactions between this compound and antiretroviral therapies?

Use bidirectional Caco-2 cell monolayers to assess P-gp-mediated efflux interactions. Co-incubation with HIV protease inhibitors (e.g., ritonavir) and measurement of transepithelial electrical resistance (TEER) quantify synergistic/antagonistic effects .

Q. What advanced spectroscopic techniques characterize metal complexes of this compound derivatives?

X-ray crystallography and electron paramagnetic resonance (EPR) spectroscopy resolve coordination geometries (e.g., octahedral Co(III) complexes). Magnetic susceptibility measurements and DFT calculations further elucidate electronic structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.